6-Fluoro-5-metilpiridin-3-amina

Descripción general

Descripción

6-Fluoro-5-methylpyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

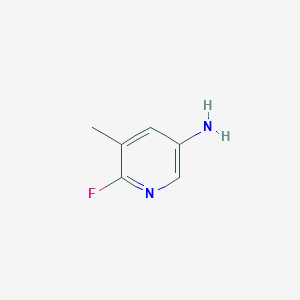

6-Fluoro-5-methylpyridin-3-amine has the molecular formula C₆H₇FN₂ and a molecular weight of approximately 126.13 g/mol. The compound features a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position. Its primary mechanism of action involves modulation of potassium (K+) channels, which enhances neuronal impulse conduction by reducing intracellular potassium leakage. This property makes it particularly valuable in treating neurological disorders characterized by impaired neuronal signaling, such as multiple sclerosis (MS) .

Medicinal Chemistry

In medicinal chemistry, 6-Fluoro-5-methylpyridin-3-amine serves as a building block for synthesizing pharmaceutical compounds targeting neurological and inflammatory diseases. Its ability to modulate ion channels enhances its therapeutic potential in conditions like MS, where improving neuronal function is crucial .

Materials Science

The compound is also utilized in materials science for developing advanced materials, including liquid crystals and organic semiconductors. Its unique chemical structure allows it to participate in various chemical reactions, making it suitable for creating functional materials with specific properties .

Organic Synthesis

As an intermediate in organic synthesis, 6-Fluoro-5-methylpyridin-3-amine facilitates the formation of carbon-carbon and carbon-heteroatom bonds. It participates in several types of reactions, including nucleophilic substitutions and coupling reactions, which are essential for constructing complex organic molecules .

Biological Studies

Researchers employ this compound to study the effects of fluorinated compounds on biological systems. Its role as a potassium channel blocker allows for investigating enzyme inhibition and receptor binding dynamics. This research is critical for understanding how fluorinated compounds influence cellular functions and signaling pathways .

Potassium Channel Modulation

In vitro studies have shown that 6-Fluoro-5-methylpyridin-3-amine effectively binds to potassium channels, influencing their activity under varying environmental conditions such as pH and voltage. This modulation is critical for enhancing neurotransmitter release and neuronal excitability .

Comparative Analysis with Analog Compounds

Comparative studies highlight the unique properties of this compound compared to other pyridine derivatives. While other analogs exhibit varying degrees of potassium channel blockade, 6-Fluoro-5-methylpyridin-3-amine demonstrates superior lipophilicity and permeability across biological membranes .

Therapeutic Implications

The compound's ability to enhance impulse conduction in demyelinated axons suggests potential applications not only in MS but also in other neurological disorders characterized by impaired neuronal signaling. Research indicates that it may improve walking abilities in MS patients similarly to existing treatments like 4-Aminopyridine (4AP) .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Potassium Channel Blockade | Modulates K+ channels, reducing intracellular K+ leakage and enhancing neuronal impulse conduction. |

| Neurological Applications | Potential therapeutic use in treating conditions like multiple sclerosis by improving neuronal function. |

Mecanismo De Acción

Target of Action

The primary target of 6-Fluoro-5-methylpyridin-3-amine is the potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons .

Mode of Action

6-Fluoro-5-methylpyridin-3-amine acts as a potassium channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The compound’s action on potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it reduces the aberrant efflux of K+ ions, thereby enhancing axonal conduction . This can potentially improve symptoms in conditions like multiple sclerosis, where demyelination is a key pathological feature .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows resistance to oxidation by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .

Result of Action

The result of the compound’s action is the enhancement of impulse conduction in neurons. This can potentially lead to improved neurological function in conditions characterized by demyelination .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its stability towards oxidation by CYP2E1 suggests that it may be less prone to metabolic degradation . Its lipophilicity and basicity may also influence its distribution and interaction with its target .

Análisis Bioquímico

Biochemical Properties

6-Fluoro-5-methylpyridin-3-amine is a novel potassium channel blocker with potential application in Positron Emission Tomography (PET) . It has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine . It binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction .

Cellular Effects

The compound’s influence on cell function is primarily through its interaction with potassium channels. By binding to these channels, 6-Fluoro-5-methylpyridin-3-amine can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 6-Fluoro-5-methylpyridin-3-amine exerts its effects by binding to potassium channels, thereby reducing the leakage of intracellular potassium and enhancing impulse conduction . This interaction can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, 6-Fluoro-5-methylpyridin-3-amine has shown to be more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 than 3F4AP . This stability, along with its other properties, makes it a promising candidate for further PET studies .

Metabolic Pathways

It is known to be more stable towards oxidation by the cytochrome P450 enzyme CYP2E1 than 3F4AP .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed coupling reaction with arylboronic acids to introduce the fluorine atom . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of 6-Fluoro-5-methylpyridin-3-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Fluoro-2-methylpyridin-3-amine

- 6-Chloro-5-methylpyridin-3-amine

- 6-Bromo-5-methylpyridin-3-amine

Comparison

Compared to its analogs, 6-Fluoro-5-methylpyridin-3-amine exhibits distinct properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s increased stability, lipophilicity, and ability to form strong hydrogen bonds . These characteristics make it a valuable compound in drug design and materials science .

Actividad Biológica

6-Fluoro-5-methylpyridin-3-amine (C₆H₇FN₂) is a pyridine derivative notable for its biological activity, particularly as a potassium channel blocker. This compound is gaining attention for its potential therapeutic applications in neurology, especially in conditions like multiple sclerosis (MS) where modulation of ion channels can enhance neuronal function.

Chemical Structure and Properties

6-Fluoro-5-methylpyridin-3-amine features a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position. Its molecular weight is approximately 126.13 g/mol. The unique combination of these substituents contributes to its distinct pharmacological properties compared to other similar compounds.

The primary mechanism of action for 6-fluoro-5-methylpyridin-3-amine is its ability to modulate potassium (K+) channels. By binding to these channels, it can reduce the leakage of intracellular K+, thereby enhancing impulse conduction in demyelinated axons. This effect is particularly beneficial in neurological disorders where improved neuronal signaling is crucial.

Biological Activity and Therapeutic Potential

Research indicates that 6-fluoro-5-methylpyridin-3-amine exhibits significant biological activity as a potassium channel blocker. Its potency is comparable to that of 4-aminopyridine (4AP), a clinically used drug for improving walking in MS patients. Studies have shown that this compound can effectively modulate ion channel activity under varying pH levels and voltage conditions, which is essential for understanding its pharmacological profile.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Potassium Channel Blockade | Modulates K+ channels, reducing intracellular K+ leakage and enhancing neuronal impulse conduction. |

| Neurological Applications | Potential therapeutic use in treating conditions like multiple sclerosis by improving neuronal function. |

Case Studies and Research Findings

- Potassium Channel Modulation : In vitro studies have demonstrated that 6-fluoro-5-methylpyridin-3-amine binds effectively to potassium channels, influencing their activity based on environmental conditions such as pH and voltage. This modulation is critical for enhancing neurotransmitter release and neuronal excitability.

- Comparative Analysis with Analog Compounds : Comparative studies with related compounds highlight the unique properties of 6-fluoro-5-methylpyridin-3-amine. For instance, while other pyridine derivatives exhibit varying degrees of potassium channel blockade, 6-fluoro-5-methylpyridin-3-amine shows superior lipophilicity and permeability across biological membranes.

- Therapeutic Implications : The compound's ability to enhance impulse conduction in demyelinated axons suggests potential applications not only in MS but also in other neurological disorders characterized by impaired neuronal signaling.

Synthesis and Structural Analysis

The synthesis of 6-fluoro-5-methylpyridin-3-amine typically involves multi-step reactions aimed at achieving high purity suitable for research applications. The structural analysis reveals that the fluorine substitution plays a critical role in its biological activity by influencing the electronic properties of the molecule.

Propiedades

IUPAC Name |

6-fluoro-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADQKKYTJHXBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620667 | |

| Record name | 6-Fluoro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-48-6 | |

| Record name | 6-Fluoro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186593-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.